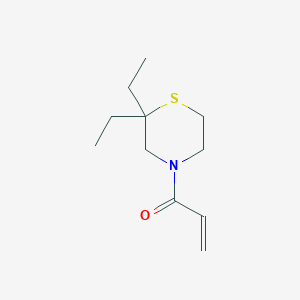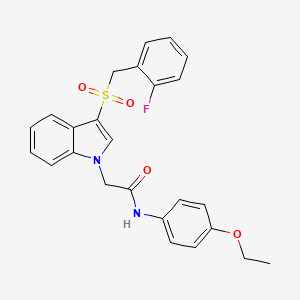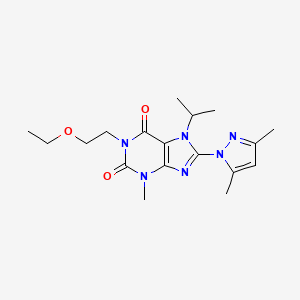
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid is a compound that can be used as monomers to synthesize Metal-Organic Frameworks (MOFs) materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . It is also used for anti-inflammatory activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes 3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid can be used as a monomer to synthesize MOF materials . It has also been used in the synthesis of novel 1,2,4-triazole derivatives that have shown promising anticancer activities .Aplicaciones Científicas De Investigación
Conversion and Synthesis in Chemical Reactions
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid has been utilized in various synthesis processes. For instance, it plays a role in the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, facilitating the formation of s-triazolo[3,4-b][1,3,4]thiadiazoles (Sahi, Bhardwaj, & Paul, 2014).
Supramolecular Structures and Coordination Polymers
The compound has been instrumental in forming complex supramolecular structures. For example, it's used in creating a three-dimensional supermolecule based on copper(II) (Liu & Han, 2022). Additionally, it's involved in the formation of transition metal(II) complexes that exhibit unique crystal structures, thermal properties, and photoluminescence (Wang et al., 2018).
Fungicidal Activity and Antifungal Synthesis
This compound is used in synthesizing triorganotin benzoates, which have demonstrated good antifungal activities against various pathogens (Li et al., 2010).
Structural Analysis and Bioactivity Predictions
Research has been conducted on analyzing the structural motifs and predicting bioactivity based on structural fragments of related benzoic acids (Dinesh, 2013).
Complex Formation with Metals
The compound has been studied for its ability to form complexes with metals like iron, exhibiting specific stability and redox properties. These complexes have potential implications in oxidative stress generation (Steinhauser et al., 2005).
Application in Plant Growth Regulation
It has also been investigated in the synthesis of derivatives for use as plant growth regulators (Harris & Huppatz, 1978).
Luminescence and Electrochemical Behaviors
A novel complex based on this compound has been synthesized to study luminescent and electrochemical behaviors, revealing new dimensions in material science (Liu et al., 2015).
Corrosion Inhibition Studies
Triazole derivatives including this compound have been evaluated as corrosion inhibitors, with their efficiency assessed through various techniques (Chaitra, Mohana, & Tandon, 2015).
Propiedades
IUPAC Name |
3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICZEBOHJZEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)





![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)